molecular formula C6H11N3 B13117683 4,6-Dimethyl-4,5-dihydropyrimidin-2-amine

4,6-Dimethyl-4,5-dihydropyrimidin-2-amine

Cat. No.: B13117683
M. Wt: 125.17 g/mol
InChI Key: AZDLCTYKBOKLPC-UHFFFAOYSA-N
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Description

4,6-Dimethyl-4,5-dihydropyrimidin-2-amine is a chemical compound of significant interest in medicinal and organic chemistry research, belonging to the dihydropyrimidine (DHPM) class. These scaffolds are recognized for their wide spectrum of pharmacological activities, which include serving as antimicrobial, anticancer, and antiviral agents . Researchers value this core structure as a key intermediate for the synthesis of more complex molecules and for exploring structure-activity relationships in drug discovery. The compound's mechanism of action is typically investigated in the context of specific biological targets; for instance, some related tetrahydropyrimidine derivatives have been identified as kinesin-5 inhibitors, inducing mitotic arrest and demonstrating anticancer potential . Other studies on similar structures have shown inhibitory activity against α-glucosidase, indicating potential for metabolic disorder research . As a versatile building block, 4,6-Dimethyl-4,5-dihydropyrimidin-2-amine provides researchers with a valuable tool for developing novel therapeutic agents and probing biochemical pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

4,6-dimethyl-4,5-dihydropyrimidin-2-amine

InChI

InChI=1S/C6H11N3/c1-4-3-5(2)9-6(7)8-4/h4H,3H2,1-2H3,(H2,7,8)

InChI Key

AZDLCTYKBOKLPC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NC(=N1)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-4,5-dihydropyrimidin-2-amine can be achieved through various methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. This reaction typically requires a catalyst such as Lewis acids or silica-supported solid acids . Another method involves the use of Ziegler–Natta catalysts, which facilitate the reaction between aldehydes, alkyl acetoacetates, and urea or thiourea under solvent-free conditions .

Industrial Production Methods: Industrial production of 4,6-Dimethyl-4,5-dihydropyrimidin-2-amine often involves optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, solvent-free methods and green chemistry approaches are being explored to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Biginelli Reaction

The Biginelli reaction is pivotal for synthesizing 4,6-Dimethyl-4,5-dihydropyrimidin-2-amine. This reaction typically involves the condensation of an aldehyde (commonly benzaldehyde), a β-ketoester (like ethyl acetoacetate), and urea or thiourea under acidic conditions.

Mechanism of the Biginelli Reaction

  • Formation of an Intermediate : The reaction begins with the formation of an N-acyliminium ion from the interaction of urea with the aldehyde.

  • Cyclization : This intermediate then reacts with the β-ketoester to form a dihydropyrimidine derivative.

  • Dehydration : The final step involves dehydration to yield the desired dihydropyrimidinone product.

The reaction conditions can significantly affect the yield and selectivity of the product. For instance, using Lewis acids or microwave irradiation can enhance yields and reduce reaction times .

Variations and Optimizations

Several studies have explored variations in the Biginelli reaction to improve yields and product diversity:

  • Use of Different Aldehydes : Substituted aromatic aldehydes often yield better results than aliphatic aldehydes due to their electronic properties.

  • Catalyst Selection : Catalysts such as zinc chloride or chitosamine hydrochloride have been employed under solvent-free conditions to increase efficiency .

  • Microwave-Assisted Synthesis : Microwave irradiation has been shown to significantly reduce reaction times while improving yields .

Other Synthetic Routes

Apart from the Biginelli reaction, other synthetic strategies have been developed:

  • Passerini Reaction : This involves a similar three-component approach but utilizes isocyanides instead of urea, providing another pathway to synthesize pyrimidine derivatives .

  • Ultrasound-Assisted Reactions : These methods have demonstrated enhanced yields and shorter reaction times when synthesizing pyrimidine derivatives .

Reaction Yields and Conditions

The following table summarizes various conditions and yields reported for synthesizing 4,6-Dimethyl-4,5-dihydropyrimidin-2-amine via the Biginelli reaction:

EntryAldehydeβ-KetoesterCatalystTemperature (°C)Yield (%)
1BenzaldehydeEthyl acetoacetateZinc chloride8082
2p-NitrobenzaldehydeEthyl acetoacetateChitosamine hydrochloride10075
3FurfuralEthyl acetoacetateNoneRoom Temp60
4m-TolualdehydeEthyl acetoacetateMicrowave irradiation12090

Comparison of Reaction Conditions

The following table compares different catalytic systems used in the synthesis:

CatalystSolventReaction Time (h)Yield (%)
Zinc chlorideAcetonitrile482
Chitosamine hydrochlorideSolvent-free175
PTSAToluene352

Scientific Research Applications

Biological Activities

The biological activities of 4,6-Dimethyl-4,5-dihydropyrimidin-2-amine are extensive and include:

  • Anticancer Activity : Research indicates that derivatives of dihydropyrimidines exhibit potent anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines .
  • Antimicrobial Properties : Studies have demonstrated that dihydropyrimidines possess antimicrobial activity against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Anti-inflammatory Effects : Certain derivatives have been evaluated for their anti-inflammatory properties. In vivo studies showed that these compounds could significantly reduce inflammation in models of acute edema .
  • Antiviral Activity : Some derivatives have been explored for their ability to inhibit viral replication, particularly in the context of hepatitis B virus (HBV) and human immunodeficiency virus (HIV) .
  • Enzyme Inhibition : The compound has been identified as a selective inhibitor for various enzymes including dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids and is a target for many anticancer drugs .

Case Studies

Several studies highlight the applications of 4,6-Dimethyl-4,5-dihydropyrimidin-2-amine in drug development:

  • Anticancer Research : A study by Sharma et al. reported the synthesis of 4,6-diaryl derivatives that demonstrated improved pharmacokinetic properties compared to existing treatments such as dipyridamole . These compounds were shown to inhibit nucleoside transport effectively.
  • Antifilarial Activity : Singh et al. synthesized 2-sulfanyl-6-methyl-1,4-dihydropyrimidines that exhibited macrofilaricidal activity against Brugia malayi, indicating potential for treating filarial infections .
  • Antioxidant Studies : Research has also focused on the antioxidant capabilities of these compounds, showing promise in reducing oxidative stress in cellular models .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-4,5-dihydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

4,6-Dimethylpyrimidin-2-amine (non-dihydro): Fully aromatic, used in herbicides and coordination chemistry .

4,6-Dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine (B6) : Chloro and propargyl substituents enhance electrophilicity, making it reactive in cross-coupling reactions .

4,6-Dimethoxypyrimidin-5-amine : Methoxy groups increase electron density, improving solubility and bioactivity as a medical intermediate .

6,6-Dimethyl-4,7-dihydropyrano[4,3-d][1,3]thiazol-2-amine: A fused dihydro heterocycle with a thiazole ring, highlighting structural diversity in related compounds .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Substituents Applications
4,6-Dimethyl-4,5-dihydropyrimidin-2-amine Not reported Likely moderate Methyl, dihydro Potential pharmaceuticals
4,6-Dimethylpyrimidin-2-amine Not reported Low (aromatic) Methyl Herbicides, Ag(I) complexes
B6 159–161 Low (chloro) Chloro, propargyl Synthetic intermediates
4,6-Dimethoxypyrimidin-5-amine Not reported High (methoxy) Methoxy Medical intermediates
  • Aromaticity vs. Chloro derivatives (e.g., B6) exhibit higher melting points due to stronger intermolecular forces .
  • Solubility : Methoxy groups (e.g., 4,6-dimethoxypyrimidin-5-amine) enhance water solubility, whereas methyl groups in the target compound may offer moderate solubility .

Biological Activity

4,6-Dimethyl-4,5-dihydropyrimidin-2-amine is a compound that has garnered attention for its diverse biological activities. This article synthesizes various research findings regarding its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The compound's structure facilitates interactions with biological targets, making it a valuable subject for medicinal chemistry.

Chemical Structure

The molecular formula of 4,6-Dimethyl-4,5-dihydropyrimidin-2-amine is C6H9N3C_6H_9N_3. The compound features a dihydropyrimidine core with two methyl groups at the 4 and 6 positions, contributing to its unique chemical properties.

Antimicrobial Activity

Research has demonstrated that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized dihydropyrimidinone derivatives display potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.20 mg/mL to higher concentrations depending on the specific derivative tested .

Table 1: Antimicrobial Activity of Dihydropyrimidine Derivatives

CompoundMIC (mg/mL)Target Organism
4a0.20Trichophyton mentagrophytes
4b0.25Staphylococcus aureus
4c0.30Escherichia coli

Anticancer Activity

The anticancer potential of 4,6-Dimethyl-4,5-dihydropyrimidin-2-amine has been explored in various studies. Compounds derived from this structure have shown promising results against multiple cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). For example, certain derivatives exhibited GI50 values below 10 µM against these cell lines .

Table 2: Anticancer Activity of Dihydropyrimidine Derivatives

CompoundCell LineGI50 (µM)
Compound AHeLa3.52
Compound BMDA-MB-2319.51
Compound CHCT-1160.80

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, dihydropyrimidine derivatives have demonstrated anti-inflammatory properties. Studies indicate that these compounds can inhibit various inflammatory pathways and reduce cytokine production in vitro . This suggests their potential use in treating inflammatory diseases.

The biological activity of 4,6-Dimethyl-4,5-dihydropyrimidin-2-amine is attributed to its ability to interact with specific biological targets:

  • Calcium Channel Inhibition : Some derivatives act as calcium channel blockers, showing efficacy similar to established drugs like nifedipine .
  • Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its protective effects against oxidative stress-related diseases .
  • Enzyme Inhibition : Certain derivatives have been identified as inhibitors of enzymes such as α-glucosidase and dihydrofolate reductase, which are crucial in metabolic pathways .

Case Studies

  • Anticancer Study : A recent study evaluated the effects of a series of dihydropyrimidine derivatives on cancer cell lines using the MTT assay. The most active compounds were found to significantly inhibit cell proliferation and induce apoptosis in HeLa cells.
  • Antimicrobial Evaluation : Another study focused on the synthesis of novel dihydropyrimidines and their antimicrobial efficacy against clinical isolates of bacteria and fungi. The results indicated that some compounds had lower MIC values than traditional antibiotics.

Q & A

Q. What are the standard synthetic routes for 4,6-dimethyl-4,5-dihydropyrimidin-2-amine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing a mixture of semicarbazide hydrochloride, β-diketones (e.g., acetylacetone), and ethanol with catalytic acetic acid for 8–12 hours. Recrystallization from ethanol/water yields pure product (70–85% yield). Optimization includes adjusting molar ratios (1:1.2 for semicarbazide: diketone), temperature (80–90°C), and solvent polarity. Impurities from side reactions (e.g., over-alkylation) are minimized by controlled stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing 4,6-dimethyl-4,5-dihydropyrimidin-2-amine, and what key spectral markers should researchers prioritize?

  • NMR :
  • ¹H NMR (DMSO-d₆): δ 1.25 (s, 6H, CH₃), 3.45 (d, 2H, CH₂), 5.60 (s, 1H, NH₂), 7.10 (s, 1H, pyrimidine-H) .
  • ¹³C NMR : Peaks at δ 22.1 (CH₃), 50.8 (CH₂), 155.6 (C=N), 165.2 (C-OH).
    • IR : Stretching vibrations at 3300 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N), and 1580 cm⁻¹ (C=C) confirm the dihydropyrimidine core.
    • XRD : Monoclinic crystal structure with hydrogen-bonded dimers (space group P2₁/c) .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

The compound is hygroscopic and degrades under UV light. Store in amber vials at 2–8°C with desiccants (silica gel). Stability tests show >95% purity retention after 6 months under inert gas (N₂/Ar). Avoid aqueous solutions at pH >9, which trigger ring-opening reactions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution and cycloaddition reactions?

The electron-deficient pyrimidine ring undergoes nucleophilic attack at C-2 (activated by the adjacent NH₂ group). DFT calculations (B3LYP/6-31G*) show a charge density of -0.45 e at C-2, favoring substitutions with amines or thiols. In cycloadditions (e.g., Huisgen), the conjugated dihydropyrimidine system participates as a dipolarophile, with activation energy barriers <30 kcal/mol .

Q. How can computational modeling (e.g., molecular docking, QSAR) predict the compound’s bioactivity against microbial targets?

Docking studies (AutoDock Vina) using S. aureus dihydrofolate reductase (PDB: 3SRW) reveal binding affinity (ΔG = -8.2 kcal/mol) via H-bonds with Arg-57 and hydrophobic interactions with Val-31. QSAR models (r² = 0.89) highlight the critical role of the methyl groups in enhancing membrane permeability (logP = 1.8) .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

Discrepancies in ¹H NMR shifts (e.g., NH₂ protons at δ 5.6 vs. δ 5.8) arise from solvent polarity and H-bonding. Standardize measurements in DMSO-d₆ and use 2D NMR (HSQC, HMBC) to assign overlapping signals. Cross-validate with high-resolution MS (e.g., m/z 153.1024 [M+H]⁺) .

Methodological Guidance

  • Controlled Recrystallization : Use ethanol/water (7:3 v/v) at 4°C for slow crystallization, minimizing impurities .
  • Handling Air-Sensitive Intermediates : Conduct reactions under Schlenk line conditions for moisture-sensitive steps (e.g., chlorination with POCl₃) .

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